2-ciclopropil-N4-(2,2,2-trifluoroetil)pirimidina-4,6-diamina

Descripción general

Descripción

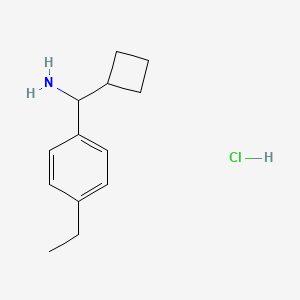

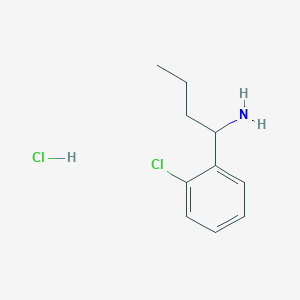

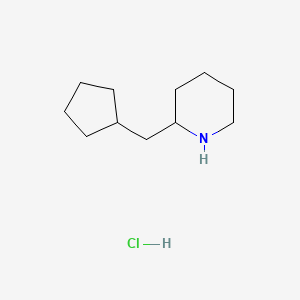

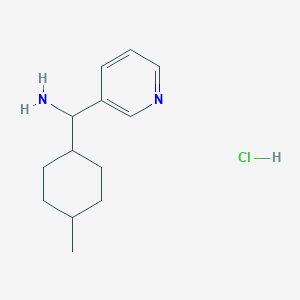

2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C9H11F3N4 and its molecular weight is 232.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento del cáncer

Los derivados de pirimidina se utilizan ampliamente en quimioterapia para atacar las células cancerosas que se dividen rápidamente. Se sabe que compuestos como el 5-fluorouracilo (5-FU) y la citarabina inhiben la síntesis de ADN en las células cancerosas, lo que lleva a la muerte celular. Estos derivados juegan un papel crucial en el tratamiento de varios tipos de cáncer al ralentizar el crecimiento tumoral y mejorar los resultados de los pacientes .

Ciencia de los materiales

Las aplicaciones de las pirimidinas se extienden al ámbito de la ciencia de los materiales, donde se han investigado por su potencial en la creación de materiales avanzados, incluidos los polímeros y las nanopartículas .

Actividad antibacteriana

Los derivados de pirimidina han demostrado actividad antibacteriana, contribuyendo a una biblioteca diversa de compuestos con afinidad selectiva a varios receptores biológicos .

Actividad antiviral

Los análogos de pirimidina son importantes en las terapias antivirales debido a su parecido estructural con las bases nucleotídicas en el ADN y el ARN, lo que los hace valiosos en el tratamiento de infecciones virales .

Actividad antituberculosa

Algunos derivados de pirimidina han mostrado resultados prometedores como agentes antituberculosos, proporcionando nuevas vías para el tratamiento de la tuberculosis .

Actividades antihipertensivas y antiinflamatorias

Estos derivados también exhiben actividades antihipertensivas y antiinflamatorias, que son esenciales para el tratamiento de enfermedades cardiovasculares y afecciones inflamatorias .

Actividad antioxidante

Los derivados de pirimidina pueden actuar como antioxidantes, ayudando a proteger las células del estrés oxidativo y los daños potenciales .

Aplicaciones agrícolas

En agricultura, los derivados de pirimidina se utilizan como reguladores del crecimiento de las plantas y herbicidas, demostrando su versatilidad más allá de las aplicaciones farmacéuticas .

Para obtener información más detallada sobre cada aplicación, sería necesaria una investigación más profunda sobre compuestos específicos y sus mecanismos de acción.

Potencial biológico de los derivados de pirimidina Pirimidina | Fórmula, propiedades y aplicación Actividad antibacteriana en derivados de pirimidina Síntesis, reacciones y aplicaciones de derivados de pirimidina Derivados de pirimidina: su importancia en la batalla contra... Moléculas | Texto completo gratuito | Nuevos derivados de pirimidina como...

Mecanismo De Acción

Target of Action

Similar compounds, such as n4-alkyl-n2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives, have been found to inhibit cyclin-dependent protein kinases (cdks), particularly cdk6 . CDKs are crucial regulators of cell cycle and transcription, making them promising targets for cancer treatment .

Mode of Action

Similar compounds have been shown to inhibit cdk6, which likely results in the disruption of cell cycle progression and transcription regulation .

Biochemical Pathways

Given the potential inhibition of cdk6, it can be inferred that the compound may affect pathways related to cell cycle progression and transcription regulation .

Result of Action

Similar compounds have demonstrated anti-proliferative activities against human breast cancer cells and human gastric cancer cells . This suggests that 2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine may also have potential anti-cancer effects.

Propiedades

IUPAC Name |

2-cyclopropyl-4-N-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N4/c10-9(11,12)4-14-7-3-6(13)15-8(16-7)5-1-2-5/h3,5H,1-2,4H2,(H3,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPDIEDGIHVVIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)NCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone hydrochloride](/img/structure/B1471551.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine hydrochloride](/img/structure/B1471562.png)